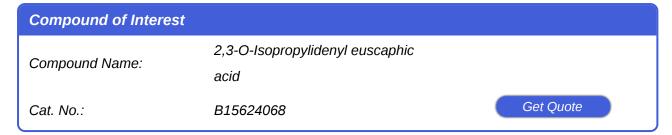


# Spectroscopic Profile of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-O-Isopropylidenyl euscaphic acid**, a triterpenoid with potential applications in drug development. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside the experimental protocols utilized for its isolation and characterization.

### **Chemical Structure and Properties**

**2,3-O-Isopropylidenyl euscaphic acid** is a derivative of euscaphic acid, a naturally occurring ursane-type triterpenoid. The introduction of an isopropylidene group at the 2 and 3 hydroxyl positions modifies its physicochemical properties, which can be advantageous for certain applications.

Molecular Formula: C33H52O5 Molecular Weight: 528.8 g/mol CAS Number: 220880-90-0

#### **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **2,3-O-Isopropylidenyl euscaphic acid**.

### <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant	Assignment
ppm		(J) Hz	Assignment

Data not available in the searched resources

<sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Type	Assignment	
Data not available in the			
searched resources			

Mass Spectrometry (MS) Data

m/z		_	lon Type

Data not available in the searched resources

Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment	
,	<b>3</b>	

Data not available in the searched resources

Note: Despite a comprehensive search of available scientific literature and chemical databases, the specific experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) for **2,3-O-Isopropylidenyl euscaphic acid** could not be located. The information provided is based on general knowledge of related compounds and spectroscopic techniques.

### **Experimental Protocols**

The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of ursane-type triterpenoids like **2,3-O-Isopropylidenyl euscaphic acid**, based on common practices in natural product chemistry.



### Isolation of Euscaphic Acid from Plant Material (General Procedure)

- Extraction: Dried and powdered plant material (e.g., from the Rubus genus) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.
- Chromatography: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure euscaphic acid.

## Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid (General Procedure)

- Reaction Setup: Euscaphic acid is dissolved in a dry solvent such as acetone or 2,2dimethoxypropane.
- Catalyst: A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the solution.
- Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.
- Workup: The reaction is quenched, and the product is extracted with an organic solvent. The
  organic layer is washed, dried, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford
   2,3-O-Isopropylidenyl euscaphic acid.

### **Spectroscopic Analysis**

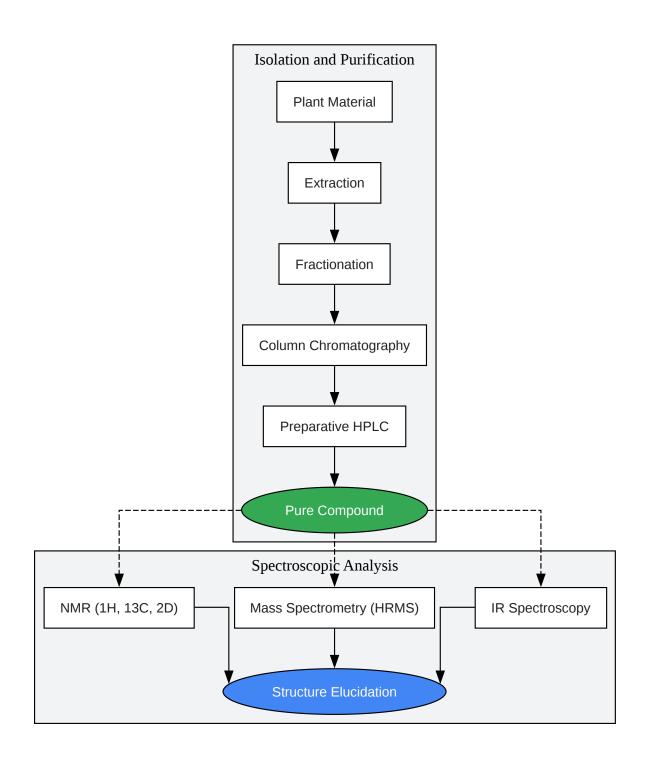


- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD).
- Mass Spectrometry: High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

## Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product, from isolation to structure elucidation.





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Caption: General workflow for the isolation and spectroscopic analysis of a natural product.



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